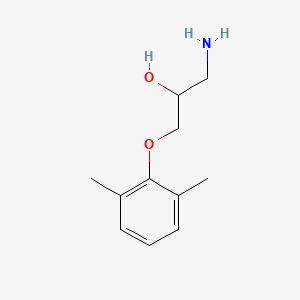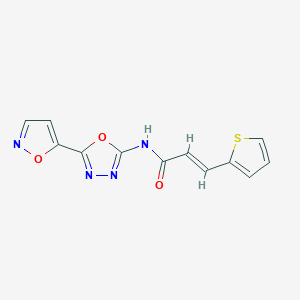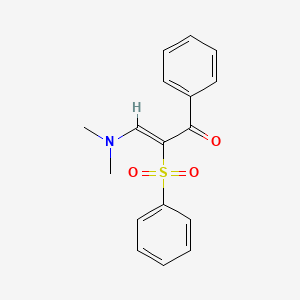![molecular formula C21H17BrClFN2O3 B2994182 (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327179-84-9](/img/structure/B2994182.png)
(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves studying how the compound can be made from simpler starting materials. This often involves multiple steps, each with its own reagents and conditions .Molecular Structure Analysis
Analyzing the molecular structure can involve techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry. These can provide information about the compound’s shape, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and potential uses .Physical And Chemical Properties Analysis
Researchers would study properties like the compound’s melting point, boiling point, solubility, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Eco-Friendly Approaches
A study by Proença and Costa (2008) highlights the synthesis of 2-imino-2H-chromene-3-carboxamides, a class to which the specified compound belongs, through an eco-friendly approach using aqueous sodium carbonate or hydrogen carbonate solution. This synthesis method emphasizes high yield and atom economy, relevant for green chemistry applications (Proença & Costa, 2008).
Fluorescent Dyes and Imaging Applications
Teimouri (2011) describes the synthesis of organic fluorophores, including compounds similar to the specified chromene derivative, which exhibit strong blue emission properties. These fluorophores have potential applications in imaging and diagnostics due to their strong fluorescence emission (Teimouri, 2011).
Antiprotozoal Agents
Ismail et al. (2004) explore derivatives of imidazo[1,2-a]pyridines, a group related to the specified compound, demonstrating their potential as antiprotozoal agents. This research indicates the relevance of such compounds in the development of treatments against protozoal infections (Ismail et al., 2004).
Potential Cytotoxic Agents
Research by Gill, Kumari, and Bariwal (2016) focuses on 2-imino-2H-chromene-3(N-aryl)carboxamides, closely related to the specified compound, evaluating their cytotoxic activity against various human cancer cell lines. This study suggests potential applications in cancer therapy (Gill, Kumari, & Bariwal, 2016).
PET Radiotracer Studies
Katoch-Rouse and Horti (2003) discuss the synthesis of compounds including fluorophenyl and chlorophenyl elements, similar to the specified compound, for potential use as PET radiotracers in the study of CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-2-(2-chloro-4-fluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClFN2O3/c22-13-3-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-18-5-4-14(24)10-17(18)23/h3-6,8-10,15H,1-2,7,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLYHIXEJDNGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

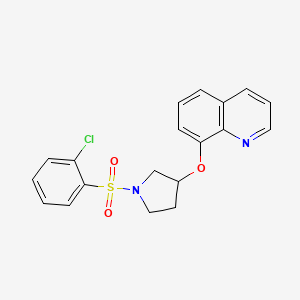

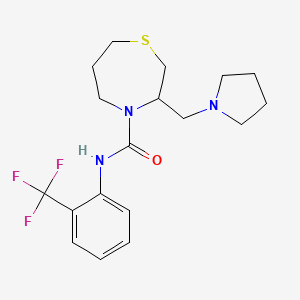
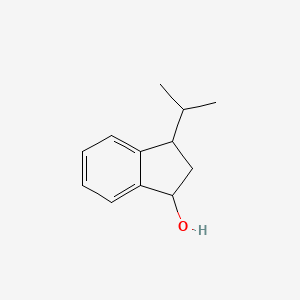
![N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2994107.png)
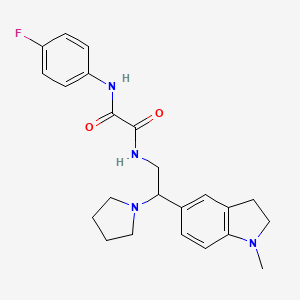
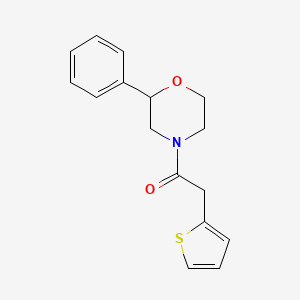
![5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine](/img/structure/B2994113.png)
![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2994114.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)
![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)
